Pinocembrin

Catalog No.
S539709
CAS No.
480-39-7
M.F
C15H12O4
M. Wt
256.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pinocembrin

CAS Number

480-39-7

Product Name

Pinocembrin

IUPAC Name

(2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m0/s1

InChI Key

URFCJEUYXNAHFI-ZDUSSCGKSA-N

SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

(+)-pinocoembrin, 5,7-dihydroxyflavanone, pinocembrin, pinocembrine

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3

Description

The exact mass of the compound Pinocembrin is 256.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 661207. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. It belongs to the ontological category of dihydroxyflavanone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

Pinocembrin is a naturally occurring flavanone, a subclass of flavonoids, primarily found in various plants, honey, and propolis. Its chemical structure is characterized by the formula C15H12O4C_{15}H_{12}O_4, featuring two hydroxyl groups at the 5 and 7 positions on the flavanone backbone. This compound exhibits significant antioxidant properties, which contribute to its role in various biological activities and therapeutic applications . Pinocembrin is recognized for its diverse pharmacological effects, including anti-inflammatory, antimicrobial, and neuroprotective activities .

  • Antioxidant Activity: Pinocembrin's structure allows it to scavenge free radicals and inhibit oxidative stress, potentially contributing to its neuroprotective and cardiovascular benefits [].
  • Vasodilation: Pinocembrin may relax blood vessels by increasing nitric oxide production, leading to improved blood flow [].
, including:

  • Hydroxylation: Pinocembrin can be biosynthetically converted to pinobanksin through hydroxylation processes .
  • Glucuronidation: In vivo, pinocembrin is primarily metabolized via phase II metabolism, forming glucuronide conjugates that enhance its solubility and excretion .
  • Oxidation: Pinocembrin can participate in oxidation-reduction reactions, acting as an electron donor to restore oxidized biomolecules, such as tyrosine cation radicals .

Pinocembrin exhibits a wide range of biological activities:

  • Antioxidant: It reduces oxidative stress by scavenging free radicals and modulating the expression of antioxidant enzymes through pathways like Nrf2 .
  • Anti-inflammatory: Pinocembrin inhibits the production of pro-inflammatory cytokines and mediators, thereby exerting anti-inflammatory effects in various models of inflammation .
  • Neuroprotective: It protects neuronal cells from excitotoxicity and oxidative damage, showing potential in treating neurodegenerative diseases .
  • Antimicrobial: Pinocembrin demonstrates antibacterial and antifungal properties against various pathogens .

Pinocembrin can be synthesized through several methods:

  • Natural Extraction: It can be isolated from natural sources such as honey and propolis using chromatographic techniques.
  • Biosynthesis: Microbial biosynthesis has been explored by assembling a phenylpropanoid pathway using genetically modified strains of Escherichia coli to produce pinocembrin from phenylalanine .
  • Chemical Synthesis: Chemical synthesis involves starting from aurantiin in an alkaline solution, followed by a series of reactions to yield pinocembrin .

Pinocembrin has numerous applications across various fields:

  • Pharmaceuticals: Due to its diverse pharmacological properties, it is investigated for potential use in developing new therapeutic agents for conditions like inflammation, cancer, and neurodegenerative disorders .
  • Food Industry: Its antioxidant properties make it a candidate for use as a natural preservative or functional ingredient in food products .
  • Cosmetics: Pinocembrin's skin-protective properties are explored for incorporation into cosmetic formulations .

Research indicates that pinocembrin interacts with various metabolic pathways and enzymes:

  • Cytochrome P450 Enzymes: Pinocembrin irreversibly inhibits cytochrome P450 3A4 activity, which is crucial for drug metabolism. This interaction raises concerns regarding potential drug interactions when used concurrently with other medications .
  • Transport Proteins: It also inhibits organic anion transporting polypeptides (hOATP2B1 and hOATP1A2), affecting the uptake of statins and other drugs that rely on these transporters for absorption .

Several compounds share structural and functional similarities with pinocembrin. Below is a comparison highlighting their unique features:

CompoundStructureKey ActivitiesUnique Features
PinobanksinHydroxylated derivativeAntioxidant, antimicrobialDerived from pinocembrin; more potent antioxidant activity
QuercetinFlavonolAntioxidant, anti-inflammatoryBroader range of biological activities; more extensively studied
HesperidinFlavonoid glycosideAntioxidant, anti-inflammatoryGlycosylated form; enhances bioavailability compared to aglycone forms
RutinFlavonoid glycosideAntioxidant, vasodilatoryContains a rhamnose sugar; effective in cardiovascular health

Pinocembrin stands out due to its specific hydroxylation pattern and its unique combination of neuroprotective and anti-inflammatory properties that are not as pronounced in many related compounds. Its multifunctional role makes it a significant focus for research in pharmacology and nutrition.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

256.07355886 g/mol

Monoisotopic Mass

256.07355886 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

192 - 193 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8T7C8CH791

Other CAS

68745-38-0
480-39-7

Wikipedia

Pinocembrin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Modify: 2023-08-15
1: Hu L, Wu C, Zhang Z, Liu M, Maruthi Prasad E, Chen Y, Wang K. Pinocembrin Protects Against Dextran Sulfate Sodium-Induced Rats Colitis by Ameliorating Inflammation, Improving Barrier Function and Modulating Gut Microbiota. Front Physiol. 2019 Jul 19;10:908. doi: 10.3389/fphys.2019.00908. eCollection 2019. PubMed PMID: 31379610; PubMed Central PMCID: PMC6659384.
2: Falcão SI, Calhelha RC, Touzani S, Lyoussi B, Ferreira ICFR, Vilas-Boas M. In Vitro Interactions of Moroccan Propolis Phytochemical's on Human Tumor Cell Lines and Anti-Inflammatory Properties. Biomolecules. 2019 Jul 29;9(8). pii: E315. doi: 10.3390/biom9080315. PubMed PMID: 31362402.
3: Montenegro I, Sánchez E, Werner E, Godoy P, Olguín Y, Caro N, Ehrenfeld N, Madrid A. Isolation and identification of compounds from the resinous exudate of Escallonia illinita Presl. and their anti-oomycete activity. BMC Chem. 2019 Jan 28;13(1):1. doi: 10.1186/s13065-019-0516-8. eCollection 2019 Dec. PubMed PMID: 31355363; PubMed Central PMCID: PMC6659570.
4: Şahin S, Karkar B. The antioxidant properties of the chestnut bee pollen extract and its preventive action against oxidatively induced damage in DNA bases. J Food Biochem. 2019 Jul;43(7):e12888. doi: 10.1111/jfbc.12888. Epub 2019 May 13. PubMed PMID: 31353705.
5: Zhao WW, Guo WW, Guo JF, Wang X, Chen XQ, Wu X. Three new flavonoids from Penthorum chinense Pursh and their docking studies. Nat Prod Res. 2019 Jul 25:1-8. doi: 10.1080/14786419.2019.1613394. [Epub ahead of print] PubMed PMID: 31342796.
6: Lu Y, Ma BW, Gao J, Tu LC, Hu TY, Zhou JW, Liu Y, Tu YH, Lin ZS, Huang LQ, Gao W. Isolation and characterization of a glycosyltransferase with specific catalytic activity towards flavonoids from Tripterygium wilfordii. J Asian Nat Prod Res. 2019 Jul 24:1-10. doi: 10.1080/10286020.2019.1642330. [Epub ahead of print] PubMed PMID: 31339359.
7: Cappello AR, Aiello F, Polerà N, Armentano B, Casaburi I, Di Gioia ML, Loizzo MR, Dolce V, Pezzi V, Tundis R. In vitro anti-proliferative and anti-bacterial properties of new C7 benzoate derivatives of pinocembrin. Nat Prod Res. 2019 Jul 16:1-9. doi: 10.1080/14786419.2019.1641805. [Epub ahead of print] PubMed PMID: 31311327.
8: Ma B, Liu X, Lu Y, Ma X, Wu X, Wang X, Jia M, Su P, Tong Y, Guan H, Jiang Z, Gao J, Huang L, Gao W. A specific UDP-glucosyltransferase catalyzes the formation of triptophenolide glucoside from Tripterygium wilfordii Hook. f. Phytochemistry. 2019 Jul 9;166:112062. doi: 10.1016/j.phytochem.2019.112062. [Epub ahead of print] PubMed PMID: 31299395.
9: Sordon S, Popłoński J, Milczarek M, Stachowicz M, Tronina T, Kucharska AZ, Wietrzyk J, Huszcza E. Structure-Antioxidant-Antiproliferative Activity Relationships of Natural C7 and C7-C8 Hydroxylated Flavones and Flavanones. Antioxidants (Basel). 2019 Jul 7;8(7). pii: E210. doi: 10.3390/antiox8070210. PubMed PMID: 31284642; PubMed Central PMCID: PMC6680932.
10: Guzmán-Oyarzo D, Plaza T, Recio-Sánchez G, Abdalla DSP, Salazar LA, Hernández-Montelongo J. Use of nPSi-βCD Composite Microparticles for the Controlled Release of Caffeic Acid and Pinocembrin, Two Main Polyphenolic Compounds Found in a Chilean Propolis. Pharmaceutics. 2019 Jun 19;11(6). pii: E289. doi: 10.3390/pharmaceutics11060289. PubMed PMID: 31248192.
11: Shen X, Liu Y, Luo X, Yang Z. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug. Molecules. 2019 Jun 24;24(12). pii: E2323. doi: 10.3390/molecules24122323. Review. PubMed PMID: 31238565.
12: Frattaruolo L, Carullo G, Brindisi M, Mazzotta S, Bellissimo L, Rago V, Curcio R, Dolce V, Aiello F, Cappello AR. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway. Antioxidants (Basel). 2019 Jun 20;8(6). pii: E186. doi: 10.3390/antiox8060186. PubMed PMID: 31226797; PubMed Central PMCID: PMC6616548.
13: Aru B, Güzelmeric E, Akgül A, Demirel GY, Kırmızıbekmez H. Antiproliferative Activity of Chemically Characterized Propolis from Turkey and Its Mechanisms of Action. Chem Biodivers. 2019 Jul;16(7):e1900189. doi: 10.1002/cbdv.201900189. Epub 2019 Jun 21. PubMed PMID: 31222938.
14: Shen S, Wang J, Chen X, Liu T, Zhuo Q, Zhang SQ. Evaluation of cellular antioxidant components of honeys using UPLC-MS/MS and HPLC-FLD based on the quantitative composition-activity relationship. Food Chem. 2019 Sep 30;293:169-177. doi: 10.1016/j.foodchem.2019.04.105. Epub 2019 Apr 26. PubMed PMID: 31151598.
15: Carmignan F, Matias R, Carollo CA, Dourado DM, Fermiano MH, Silva BAK, Bastos PRHO. Efficacy of application of Equisetum pyramidale Goldm. hydrogel for tissue restoration of induced skin lesions in Wistar rats. Braz J Biol. 2019 May 9. pii: S1519-69842019005004101. doi: 10.1590/1519-6984.184409. [Epub ahead of print] PubMed PMID: 31090815.
16: Fu Y, Yang J, Chen S, Sun X, Zhao P, Xie Z. Screening, and identification of the binding position, of xanthine oxidase inhibitors in the roots of Lindera reflexa Hemsl using ultrafiltration LC-MS combined with enzyme blocking. Biomed Chromatogr. 2019 Sep;33(9):e4577. doi: 10.1002/bmc.4577. Epub 2019 Jun 27. PubMed PMID: 31069821.
17: Borriello M, Iannuzzi C, Sirangelo I. Pinocembrin Protects from AGE-Induced Cytotoxicity and Inhibits Non-Enzymatic Glycation in Human Insulin. Cells. 2019 Apr 26;8(5). pii: E385. doi: 10.3390/cells8050385. PubMed PMID: 31035509; PubMed Central PMCID: PMC6562854.
18: Bibi N, Jan G, Jan FG, Hamayun M, Iqbal A, Hussain A, Rehman H, Tawab A, Khushdil F. Cochliobolus sp. acts as a biochemical modulator to alleviate salinity stress in okra plants. Plant Physiol Biochem. 2019 Jun;139:459-469. doi: 10.1016/j.plaphy.2019.04.019. Epub 2019 Apr 14. PubMed PMID: 30999133.
19: Kharsany K, Viljoen A, Leonard C, van Vuuren S. The new buzz: Investigating the antimicrobial interactions between bioactive compounds found in South African propolis. J Ethnopharmacol. 2019 Jun 28;238:111867. doi: 10.1016/j.jep.2019.111867. Epub 2019 Apr 9. PubMed PMID: 30978456.
20: Lee JL, Loe MWC, Lee RCH, Chu JJH. Antiviral activity of pinocembrin against Zika virus replication. Antiviral Res. 2019 Jul;167:13-24. doi: 10.1016/j.antiviral.2019.04.003. Epub 2019 Apr 5. PubMed PMID: 30959074.

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